2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- 2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl-
Brand Name: Vulcanchem
CAS No.: 143572-56-9
VCID: VC21133834
InChI: InChI=1S/C20H16ClNO2/c1-13-12-17(14-6-4-3-5-7-14)18(20(24)22(13)2)19(23)15-8-10-16(21)11-9-15/h3-12H,1-2H3
SMILES: CC1=CC(=C(C(=O)N1C)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Molecular Formula: C20H16ClNO2
Molecular Weight: 337.8 g/mol

2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl-

CAS No.: 143572-56-9

Cat. No.: VC21133834

Molecular Formula: C20H16ClNO2

Molecular Weight: 337.8 g/mol

* For research use only. Not for human or veterinary use.

2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- - 143572-56-9

Specification

CAS No. 143572-56-9
Molecular Formula C20H16ClNO2
Molecular Weight 337.8 g/mol
IUPAC Name 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenylpyridin-2-one
Standard InChI InChI=1S/C20H16ClNO2/c1-13-12-17(14-6-4-3-5-7-14)18(20(24)22(13)2)19(23)15-8-10-16(21)11-9-15/h3-12H,1-2H3
Standard InChI Key ZYNYLFMTQMOINF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=O)N1C)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Canonical SMILES CC1=CC(=C(C(=O)N1C)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Introduction

Overview of 2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl-

2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- is a complex organic compound belonging to the class of pyridinones, which are derivatives of pyridine featuring a ketone functional group. This specific compound is characterized by the presence of a chlorobenzoyl group and two methyl groups at designated positions on the pyridine ring. These structural features significantly influence its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of 2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- can be achieved through various chemical methods. Notably, the synthesis involves acylation reactions and cyclization processes that yield the desired pyridinone structure.

A typical synthetic route involves:

  • Reagents: Starting materials include substituted benzoyl chlorides and dimethylpyridine derivatives.

  • Conditions: Reactions are often conducted under reflux conditions in appropriate solvents.

  • Purification: Techniques such as chromatography are employed to purify the final product, ensuring it meets required purity standards.

Spectroscopic Characterization

To confirm the structure of 2(1H)-Pyridinone, various spectroscopic techniques are utilized:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Identifies hydrogen environments in the molecule
Infrared (IR) SpectroscopyConfirms functional groups present
Mass SpectrometryDetermines molecular weight and fragmentation patterns

Biological Activity

Research indicates that compounds similar to 2(1H)-Pyridinone exhibit notable biological activities, including antimicrobial and anti-inflammatory properties. The exact mechanisms may involve interactions with biological targets such as enzymes or receptors.

Potential Therapeutic Applications

  • Antimicrobial Activity: Similar pyridinones have shown effectiveness against various pathogens.

  • Anti-inflammatory Effects: Mechanistic studies suggest modulation of inflammatory pathways.

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